molecular formula C9H6Br2N2O4S2 B048575 2-[(5,7-Dibromo-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]acetic acid CAS No. 114260-75-2

2-[(5,7-Dibromo-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]acetic acid

Cat. No.: B048575
CAS No.: 114260-75-2
M. Wt: 430.1 g/mol
InChI Key: WHNQTMBHHUCBTH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[(Carboxymethyl)thio]-5,7-dibromo-4H-1,2,4-benzothiadiazine 1,1-dioxide is a chemical compound with a complex structure that includes bromine, sulfur, and nitrogen atoms. This compound is part of the benzothiadiazine family, which is known for its diverse biological activities and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(Carboxymethyl)thio]-5,7-dibromo-4H-1,2,4-benzothiadiazine 1,1-dioxide typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the Benzothiadiazine Ring: This involves the cyclization of appropriate precursors under controlled conditions.

    Introduction of Bromine Atoms: Bromination is carried out using bromine or bromine-containing reagents.

    Attachment of the Carboxymethylthio Group: This step involves the reaction of the intermediate with a carboxymethylthio reagent under specific conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques .

Chemical Reactions Analysis

Types of Reactions

3-[(Carboxymethyl)thio]-5,7-dibromo-4H-1,2,4-benzothiadiazine 1,1-dioxide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the removal of bromine atoms or the reduction of the benzothiadiazine ring.

    Substitution: Nucleophilic substitution reactions can replace the bromine atoms with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution can introduce various functional groups into the molecule .

Scientific Research Applications

3-[(Carboxymethyl)thio]-5,7-dibromo-4H-1,2,4-benzothiadiazine 1,1-dioxide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: This compound has potential as an inhibitor of specific enzymes or as a probe for studying biological pathways.

    Medicine: Research is ongoing into its potential therapeutic applications, including its use as an antimicrobial or anticancer agent.

    Industry: It may be used in the development of new materials or as a catalyst in chemical reactions

Mechanism of Action

The mechanism of action of 3-[(Carboxymethyl)thio]-5,7-dibromo-4H-1,2,4-benzothiadiazine 1,1-dioxide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular pathways and processes .

Comparison with Similar Compounds

Similar Compounds

    1,2,4-Benzothiadiazine-1,1-dioxide: This parent compound shares the core structure but lacks the carboxymethylthio and bromine substituents.

    3-Mercaptopicolinic Acid: Similar in structure but with different substituents, leading to different biological activities.

    Carbocisteine: Another sulfur-containing compound with mucolytic properties.

Uniqueness

3-[(Carboxymethyl)thio]-5,7-dibromo-4H-1,2,4-benzothiadiazine 1,1-dioxide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

CAS No.

114260-75-2

Molecular Formula

C9H6Br2N2O4S2

Molecular Weight

430.1 g/mol

IUPAC Name

2-[(5,7-dibromo-1,1-dioxo-4H-1λ6,2,4-benzothiadiazin-3-yl)sulfanyl]acetic acid

InChI

InChI=1S/C9H6Br2N2O4S2/c10-4-1-5(11)8-6(2-4)19(16,17)13-9(12-8)18-3-7(14)15/h1-2H,3H2,(H,12,13)(H,14,15)

InChI Key

WHNQTMBHHUCBTH-UHFFFAOYSA-N

SMILES

C1=C(C=C(C2=C1S(=O)(=O)N=C(N2)SCC(=O)O)Br)Br

Canonical SMILES

C1=C(C=C(C2=C1S(=O)(=O)N=C(N2)SCC(=O)O)Br)Br

Origin of Product

United States

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